molecular formula C13H20N2 B8747076 (4-(1-Methylpiperidin-4-yl)phenyl)methanamine

(4-(1-Methylpiperidin-4-yl)phenyl)methanamine

Cat. No.: B8747076
M. Wt: 204.31 g/mol
InChI Key: RILUYOBVLRQTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is an organic compound that features a benzylamine group attached to a 1-methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methylpiperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 1-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methylpiperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent.

Major Products

    Oxidation: Amides or ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(1-Methylpiperidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylpiperidin-4-yl)oxy aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • N-((3-Isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide

Uniqueness

(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[4-(1-methylpiperidin-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H20N2/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10,14H2,1H3

InChI Key

RILUYOBVLRQTQG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution of 4-(1-methylpiperidin-4-yl)benzamide (190 mg, 0.87 mmol) in tetrahydrofuran (5 mL) was added 1.0M lithium aluminum hydride in tetrahydrofuran (1.79 mL, 1.79 mmol) and stirring continued overnight at room temperature. The reaction mixture was quenched by adding sodium sulfate decahydrate until gas evolution ceased. The suspension was filtered through Celite and the filter cake washed with a mixture of ethyl acetate and chloroform (2:1, 50 mL). The filtrate was concentrated to give 4-(1-methylpiperidin-4-yl)benzylamine (130 mg, 71%) as an oil. 1H NMR (400 MHz, CDCl3): 7.23 (dd, 4H), 3.86 (s, 3H), 2.98 (m, 2H), 2.49 (m, 1H), 2.11 (m, 2H), 1.83 (m, 4H).
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